Ilaprazole

Catalog No.
S530463
CAS No.
172152-36-2
M.F
C19H18N4O2S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilaprazole

CAS Number

172152-36-2

Product Name

Ilaprazole

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

Ilaprazole; IY81149; IY-81149; IY 81149; trade name Noltec.

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Description

The exact mass of the compound Ilaprazole is 366.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilaprazole and Helicobacter Pylori Infection

Helicobacter pylori (H. pylori) is a type of bacteria that can infect the stomach. Infection with H. pylori is a major cause of peptic ulcers. Scientific research has shown that Ilaprazole, when combined with antibiotics, is effective in treating H. pylori infections. This can help to reduce the risk of peptic ulcers and their complications [Source: National Institutes of Health (.gov) on peptic ulcers - ].

Ilaprazole and Gastroesophageal Reflux Disease (GERD)

GERD is a condition in which stomach acid flows back up into the esophagus, the tube that connects the mouth to the stomach. This can cause heartburn and other symptoms. Scientific research has shown that Ilaprazole is effective in treating GERD and preventing its recurrence [Source: National Institutes of Health (.gov) on GERD - ].

Additional Areas of Research

Ilaprazole is also being studied for its potential role in other conditions, such as:

  • Esophageal cancer [Source: Wiley Online Library - Ilaprazole and risk of esophageal adenocarcinoma: a nested case-control analysis - ]
  • Pneumonia [Source: National Institutes of Health (.gov) clinical trial on the use of Ilaprazole to prevent ventilator-associated pneumonia - ]

Ilaprazole is a novel proton pump inhibitor (PPI) primarily utilized in the treatment of various gastrointestinal disorders, including dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcers. Developed by Il-Yang Pharmaceutical Co. in South Korea, ilaprazole has been marketed under the trade name Noltec. Its chemical structure is characterized as a substituted benzimidazole, with the molecular formula C₁₉H₁₈N₄O₂S and a molar mass of 366.44 g/mol .

Ilaprazole functions by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This action significantly reduces gastric acid secretion, making it effective for managing acid-related conditions. Clinical studies indicate that ilaprazole exhibits potency comparable to that of omeprazole when administered at equivalent doses .

As mentioned earlier, Ilaprazole acts by irreversibly inhibiting the enzyme H+/K+-ATPase in the stomach, thereby reducing gastric acid production [, ]. This mechanism helps heal ulcers in the stomach and esophagus caused by excess acid and relieves symptoms of GERD like heartburn and acid reflux.

Clinical studies have shown Ilaprazole to be generally well-tolerated with side effects like nausea, headache, diarrhea, and constipation being the most common []. However, long-term use of PPIs, including Ilaprazole, might be associated with an increased risk of vitamin B12 deficiency and bone fractures, requiring further investigation [].

Please Note:

  • Ilaprazole is a prescription medication and should only be taken under the supervision of a qualified healthcare professional.
  • This analysis provides an overview of scientific research on Ilaprazole and is not a substitute for medical advice.

The primary metabolic pathway of ilaprazole involves its conversion to ilaprazole sulfone, facilitated predominantly by cytochrome P450 enzymes CYP3A4 and CYP3A5. The formation of this metabolite is significantly inhibited by ketoconazole, a known CYP3A inhibitor. In vitro studies have shown that the intrinsic clearance for ilaprazole sulfone formation by CYP3A4 is substantially higher than that by CYP3A5 .

The chemical reaction can be summarized as follows:

  • Ilaprazole + CYP3A4/5Ilaprazole Sulfone

This transformation highlights the importance of specific cytochrome P450 enzymes in the pharmacokinetics of ilaprazole.

Ilaprazole demonstrates potent biological activity as an irreversible inhibitor of gastric acid secretion. Its mechanism involves forming a covalent bond with the H⁺/K⁺-ATPase enzyme, effectively blocking its function and leading to decreased gastric acidity. This property makes ilaprazole particularly useful in treating conditions characterized by excessive gastric acid production .

Preclinical studies have indicated that ilaprazole can significantly prevent the development of reflux esophagitis, further supporting its therapeutic potential in managing gastroesophageal reflux disease .

The synthesis of ilaprazole involves a multi-step process utilizing specific chemical precursors and conditions. One notable method includes:

  • Formation of Thioether Intermediate:
    • Reacting 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with 3-methyl-4-methoxy-2-chloromethyl pyridine hydrochloride in the presence of sodium hydroxide and potassium iodide as catalysts.
    • The reaction occurs in an organic solvent (e.g., acetone) under controlled temperatures.
  • Final Product Formation:
    • The thioether intermediate is then treated with sodium hydroxide and chlorine bleach under specific conditions to yield ilaprazole .

This synthetic route emphasizes the complexity involved in producing this compound and highlights its unique structural attributes.

Ilaprazole is primarily indicated for:

  • Treatment of dyspepsia
  • Management of peptic ulcer disease
  • Therapy for gastroesophageal reflux disease
  • Healing of duodenal ulcers

Its effectiveness as a proton pump inhibitor makes it a valuable option for patients suffering from acid-related gastrointestinal disorders .

Ilaprazole has been studied for its interactions with various drugs, revealing significant effects on their pharmacokinetics:

  • Amphetamine: Increases absorption leading to elevated serum concentrations.
  • Alendronic Acid: Therapeutic efficacy may decrease when used concurrently.
  • Budesonide: Absorption may be reduced, potentially decreasing efficacy.
  • Bosutinib: Serum concentration of ilaprazole may decrease when co-administered .

These interactions necessitate careful consideration when prescribing ilaprazole alongside other medications.

Ilaprazole shares similarities with other proton pump inhibitors but exhibits unique characteristics that distinguish it from its counterparts. Below are some comparable compounds:

Compound NameUnique Features
OmeprazoleFirst-generation PPI; widely used; less selective
EsomeprazoleS-enantiomer of omeprazole; improved bioavailability
LansoprazoleRapid onset; effective for Zollinger-Ellison syndrome
RabeprazoleShorter half-life; less interaction with CYP enzymes
PantoprazoleMore stable in acidic environments; longer duration

Ilaprazole's unique mechanism as an irreversible inhibitor and its specific metabolic pathways set it apart from these compounds, potentially offering advantages in certain clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.11504700 g/mol

Monoisotopic Mass

366.11504700 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

776Q6XX45J

Pharmacology

Ilaprazole is a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. A weak base, ilaprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.

Other CAS

172152-36-2

Wikipedia

Ilaprazole

Dates

Modify: 2023-08-15
1: Zhou G, Shi S, Zhang W, Tan Z, Chen Y, Guo D, Zhou H, Hu H, Tan J. Identification of ilaprazole metabolites in human urine by HPLC-ESI-MS/MS and HPLC-NMR experiments. Biomed Chromatogr. 2010 Oct;24(10):1130-5. doi: 10.1002/bmc.1416. PubMed PMID: 20352613.
2: Scarpignato C, Pelosini I, Di Mario F. Acid suppression therapy: where do we go from here? Dig Dis. 2006;24(1-2):11-46. Review. PubMed PMID: 16699262.

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